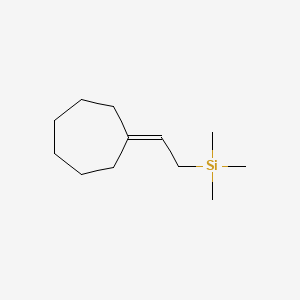
(2-Cycloheptylideneethyl)trimethylsilane
描述
(2-Cycloheptylideneethyl)trimethylsilane: is an organosilicon compound with the molecular formula C12H24Si . It is characterized by the presence of a cycloheptylidene group attached to an ethyl chain, which is further bonded to a trimethylsilane group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cycloheptylideneethyl)trimethylsilane typically involves the reaction of cycloheptanone with trimethylsilyl chloride in the presence of a base such as lithium diisopropylamide (LDA). The reaction is carried out in an inert atmosphere, often using dry tetrahydrofuran as the solvent. The reaction mixture is cooled to low temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (2-Cycloheptylideneethyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products Formed:
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of cycloheptyl alcohol derivatives.
Substitution: Formation of various substituted cycloheptylidene derivatives.
科学研究应用
Chemistry: (2-Cycloheptylideneethyl)trimethylsilane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules and can be used in the formation of carbon-silicon bonds.
Biology: In biological research, this compound is used to study the effects of silicon-containing compounds on biological systems. It can be used in the development of silicon-based drugs and biomaterials.
Medicine: The compound has potential applications in medicinal chemistry for the development of novel therapeutic agents. Its unique structure allows for the exploration of new drug candidates with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, resins, and coatings with enhanced properties.
作用机制
The mechanism of action of (2-Cycloheptylideneethyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can act as a protecting group for reactive sites, allowing for selective transformations. The compound can also undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups, leading to the formation of new compounds with desired properties.
相似化合物的比较
- (2-Cyclohexylideneethyl)trimethylsilane
- (2-Cyclopentylideneethyl)trimethylsilane
- (2-Cyclooctylideneethyl)trimethylsilane
Comparison: (2-Cycloheptylideneethyl)trimethylsilane is unique due to the presence of the seven-membered cycloheptylidene ring, which imparts distinct steric and electronic properties compared to its six-membered (cyclohexylidene) and five-membered (cyclopentylidene) counterparts. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry.
属性
IUPAC Name |
2-cycloheptylideneethyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Si/c1-13(2,3)11-10-12-8-6-4-5-7-9-12/h10H,4-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEJBZBGVAPUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC=C1CCCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















